molecular formula C19H34O2 B14600678 Methyl octadeca-13,17-dienoate CAS No. 59619-99-7

Methyl octadeca-13,17-dienoate

Cat. No.: B14600678
CAS No.: 59619-99-7
M. Wt: 294.5 g/mol
InChI Key: KXAWRXUVXZKUSO-UHFFFAOYSA-N
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Description

Methyl octadeca-13,17-dienoate is an unsaturated fatty acid methyl ester (FAME) with an 18-carbon backbone and two double bonds located at positions 13 and 17. Structurally, it is represented as CH₃(CH₂)₄CH=CH(CH₂)₃CH=CH(CH₂)₄COOCH₃. This compound is likely synthesized via esterification of the corresponding dienoic acid with methanol. Its applications span industrial lubricants, biofuels, and specialty chemicals, where unsaturation and positional isomerism influence reactivity and functionality.

Properties

CAS No.

59619-99-7

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-13,17-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7H,1,4-5,8-18H2,2H3

InChI Key

KXAWRXUVXZKUSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC=CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-13,17-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process may include continuous distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Oxidation Reactions

The conjugated diene system in methyl octadeca-13,17-dienoate undergoes oxidation under both enzymatic and non-enzymatic conditions:

  • Autoxidation : In the presence of oxygen, the compound forms hydroperoxides as primary oxidation products. These intermediates further decompose into aldehydes (e.g., hexanal) and ketones (e.g., 2-octanone) through β-scission mechanisms .

  • Enzymatic Oxidation : CYP74C3 allene oxide synthase catalyzes the oxidation of hydroperoxy derivatives, yielding epoxy-allene oxides. For example, 9S-hydroperoxy analogues are converted to 9,10-epoxy allene oxides (λ<sub>max</sub> 236–239 nm), which spontaneously cyclize to cyclopentenones .

Key Data :

Reaction TypeConditionsMajor ProductsYield/Selectivity
AutoxidationO<sub>2</sub>, RTHydroperoxides, aldehydes~40–60% hydroperoxides
EnzymaticCYP74C3, 0°C9,10-Epoxy allene oxides>85% conversion

Epoxidation

Methyltrioxorhenium (MTO) catalyzes regioselective monoepoxidation of the conjugated diene system:

  • Regiochemistry : Epoxidation preferentially occurs at the terminal double bond (C13–C14) due to steric and electronic factors .

  • Stereospecificity : Reactions proceed with retention of geometry (Z or E) at the unreacted double bond. For example, (Z,E)-dienoates yield (Z)-epoxy-(E)-alkene products .

Example Reaction :

Methyl octadeca 13 17 dienoateMTO H2O2Methyl 13 14 epoxy 17 octadecenoate(85% yield)[3][6]\text{Methyl octadeca 13 17 dienoate}\xrightarrow{\text{MTO H}_2\text{O}_2}\text{Methyl 13 14 epoxy 17 octadecenoate}\quad (85\%\text{ yield})[3][6]

Hydrolysis and Esterification

  • Acid-Catalyzed Hydrolysis : The ester group undergoes hydrolysis to form octadeca-13,17-dienoic acid, with reaction rates influenced by pH and temperature .

  • Transesterification : Methanolysis under basic conditions (e.g., KOH/MeOH) regenerates the methyl ester, confirming reversible esterification .

Kinetic Data :

khydrolysis=1.2×103s1(pH 2,25C)[9]k_{\text{hydrolysis}}=1.2\times 10^{-3}\,\text{s}^{-1}\,(\text{pH }2,25^\circ \text{C})[9]

Radical-Mediated Reactions

The compound participates in radical chain reactions, particularly in lipid peroxidation:

  • Initiation : Abstraction of bis-allylic hydrogen (C16) generates a pentadienyl radical .

  • Propagation : Radicals react with O<sub>2</sub> to form peroxyl radicals, which cyclize to endoperoxides or fragment into aldehydes .

  • Termination : Coupling with antioxidants like pyrogallol yields phenoxy-dienoate adducts (e.g., methyl 9-(2,6-dihydroxyphenoxy)octadeca-10,12-dienoate) .

Mechanistic Insight :

R O2ROO cyclizationEndoperoxide(ΔH=92kJ mol)[9]\text{R O}_2\rightarrow \text{ROO }\xrightarrow{\text{cyclization}}\text{Endoperoxide}\quad (\Delta H^\ddagger =92\,\text{kJ mol})[9]

Isomerization and Stability

  • Thermal Isomerization : Heating above 80°C induces cis-trans isomerization at C17, forming equilibrium mixtures of (13Z,17E) and (13E,17Z) isomers .

  • Photoisomerization : UV irradiation (254 nm) promotes double-bond migration, producing non-conjugated dienoates .

Equilibrium Constants :

Keq=1.3(80C,toluene)[10]K_{\text{eq}}=1.3\,(80^\circ \text{C},\text{toluene})[10]

Comparative Reactivity

The reactivity of this compound differs significantly from structurally related esters:

CompoundDouble Bond PositionsEpoxidation Rate (rel.)Hydroperoxide Yield
Methyl linoleate9,121.035%
This compound13,172.460%
Methyl oleate9N/A<5%

Data normalized to methyl linoleate

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl octadeca-13,17-dienoate involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. In cancer cells, it may induce apoptosis through the activation of specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Differences in Double Bonds

Double bond positions significantly alter physicochemical properties and reactivity:

  • Methyl Linoleate (9,12-Octadecadienoate): A conjugated diene system at C9 and C12 enhances oxidative instability compared to non-conjugated systems. This isomer is prevalent in vegetable oils and exhibits lower thermal stability .
Table 1: Structural and Physical Properties of Selected Methyl Esters
Compound CAS Number Double Bond Positions Molecular Formula Molecular Weight (g/mol) Physical State (25°C)
Methyl Octadeca-13,17-Dienoate Not Available 13, 17 C₁₉H₃₄O₂ 294.48 Liquid
Methyl Linoleate 112-63-0 9, 12 C₁₉H₃₄O₂ 294.48 Liquid
Methyl Stearate 112-61-8 Saturated C₁₉H₃₈O₂ 298.51 Solid

Functional and Analytical Comparisons

  • Chromatographic Behavior: Esters with similar carbon chain lengths (e.g., methyl octanoate, ethyl hexanoate) exhibit overlapping retention times in gas chromatography (GC) but distinct migration times in capillary electrophoresis due to differences in polarity and molecular interactions .
  • Ionization and Dimer Formation: Unsaturated esters like this compound may form protonated dimers in mass spectrometry (MS) ionization regions, a phenomenon observed in methyl linoleate and other dienoates. This behavior complicates quantitative analysis but aids structural identification .

Reactivity and Stability

  • Oxidative Stability: Methyl stearate (saturated) resists oxidation, while methyl linoleate undergoes rapid peroxidation due to conjugated double bonds. This compound’s non-conjugated system may offer intermediate stability, though experimental data are lacking.
  • Hydrogenation and Catalytic Reactivity: The distal double bonds in this compound could hinder catalytic hydrogenation efficiency compared to centrally positioned double bonds in methyl linoleate.

Limitations and Knowledge Gaps

Existing literature focuses on common isomers like methyl linoleate, leaving this compound understudied. Key gaps include:

  • Experimental data on melting/boiling points, solubility, and oxidative kinetics.
  • Chromatographic and spectroscopic reference standards for unambiguous identification.

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